3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with a unique structure that includes a thiazole ring, an acetylamino group, and a dimethylsulfonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of an amine precursor using acetic anhydride.
Attachment of the Dimethylsulfonium Group: The dimethylsulfonium group can be introduced by reacting a suitable sulfonium salt with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The dimethylsulfonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioethers or amines.
Scientific Research Applications
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the dimethylsulfonium group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolyl Compounds: Compounds with a similar thiazole ring structure.
Acetylamino Compounds: Compounds with an acetylamino group.
Dimethylsulfonium Compounds: Compounds with a dimethylsulfonium group.
Uniqueness
3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is unique due to the combination of these functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80337-63-9 |
---|---|
Molecular Formula |
C13H22ClN3O2S2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-[[2-(2-acetamidoethyl)-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C13H21N3O2S2.ClH/c1-10(17)14-7-5-12-16-11(9-19-12)13(18)15-6-4-8-20(2)3;/h9H,4-8H2,1-3H3,(H-,14,15,17,18);1H |
InChI Key |
BEPLKNLKTCLPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C(=O)NCCC[S+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.